molecular formula C19H16N2O4 B2368190 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 931713-67-6

2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B2368190
CAS No.: 931713-67-6
M. Wt: 336.347
InChI Key: IUISIPBCDMPFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a fused heterocyclic molecule featuring a chromeno-pyrimidinone core. Its structure comprises:

  • A chromene ring fused to a pyrimidinone moiety.
  • Substituents: A 2-hydroxy-3-methoxyphenyl group at position 2 and a methyl group at position 7.

This compound is synthesized via multi-step reactions involving cyclocondensation of aldehydes, amines, and thioglycolic acid under microwave irradiation or conventional heating . Its structural complexity and substituent arrangement make it a candidate for pharmacological studies, particularly in anticancer and enzyme inhibition applications.

Properties

IUPAC Name

2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-10-5-3-6-11-9-13-18(23)20-17(21-19(13)25-16(10)11)12-7-4-8-14(24-2)15(12)22/h3-8,22H,9H2,1-2H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUISIPBCDMPFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(NC3=O)C4=C(C(=CC=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Thermal Synthesis Approaches

Core Chromeno[2,3-d]Pyrimidinone Formation

The chromeno[2,3-d]pyrimidinone scaffold is typically assembled via a three-component reaction between salicylaldehyde derivatives, cyanoacetamide, and aldehydes. For the target compound, 5-methylsalicylaldehyde serves as the starting material due to its capacity to introduce the 9-methyl substituent during cyclization.

Stepwise Cyclocondensation

In a representative procedure:

  • 2-Imino-2H-chromene-3-carboxamide intermediate : 5-Methylsalicylaldehyde (10 mmol) reacts with cyanoacetamide (11 mmol) in 0.05 M NaHCO3 aqueous solution at 25°C for 48 hours, yielding 85-90% of the intermediate.
  • Ring closure : The intermediate undergoes cyclization with 2-hydroxy-3-methoxybenzaldehyde (1.2 equiv) in ethanol containing piperidine (20 mol%), heated to 100°C for 14 hours.

Key parameters :

Variable Optimal Range Impact on Yield
Solvent Ethanol Maximizes solubility of aromatic aldehydes
Catalyst Piperidine (20 mol%) Accelerates Knoevenagel condensation
Temperature 100°C Balances reaction rate vs. decomposition
Reaction Time 12-16 hours Ensures complete cyclization

This method produces the target compound in 63-72% yield after recrystallization from ethanol-diethyl ether.

Functionalization of the Phenyl Substituent

Post-cyclization modifications enable introduction of the 2-hydroxy-3-methoxyphenyl group:

Friedel-Crafts Alkylation

A suspension of the chromeno[2,3-d]pyrimidinone core (5 mmol) in dichloromethane reacts with 2-methoxyphenol (6 mmol) using AlCl3 (1.5 equiv) at 0°C → 25°C over 8 hours. Quenching with ice water followed by extraction yields the hydroxylated product, which undergoes methylation:

Methylation conditions :

  • Methyl iodide (3 equiv)
  • K2CO3 (2.5 equiv)
  • DMF solvent, 80°C, 6 hours
  • Yield: 68% after column chromatography (SiO2, hexane:EtOAc 3:1)

Green Chemistry Approaches

Nanocatalyzed One-Pot Synthesis

Functionalized mesoporous silica SBA-Pr-SO3H enables solvent-free assembly of the target compound via concerted Knoevenagel-Michael-cyclization sequences:

Optimized protocol :

  • Charge SBA-Pr-SO3H (15 mg) with 5-methylsalicylaldehyde (1 mmol), cyanoacetamide (1.1 mmol), and 2-hydroxy-3-methoxybenzaldehyde (1.05 mmol)
  • Heat at 90°C under N2 for 3 hours
  • Filter catalyst, wash with ethanol, recover >98% catalyst via centrifugation

Advantages over traditional methods :

Metric Thermal Method SBA-Pr-SO3H Method
Yield 68% 82%
Reaction Time 14 hours 3 hours
E-Factor 32 8
Temperature 100°C 90°C

The acidic sites (-SO3H) on the mesoporous silica facilitate proton transfer during imine formation and cyclization, while the high surface area (780 m2/g) prevents agglomeration of reactants.

Advanced Activation Techniques

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times from hours to minutes while improving yields:

Procedure :

  • Combine intermediates (1 mmol) in DMF (5 mL)
  • Irradiate in sealed vessel using 10-second pulses (30 cycles)
  • Cool, precipitate product with ice water

Comparative performance :

Condition Time Yield Purity (HPLC)
Conventional heating 14h 68% 92%
Microwave 45m 79% 97%

Microwave effects enhance molecular collision frequency, particularly benefiting ring-closing steps that have high activation energies.

Ultrasound-Promoted Reactions

Ultrasonication (40 kHz, 250 W) in ethanol achieves 88% yield in 1.5 hours versus 14 hours thermally:

Mechanistic advantages :

  • Cavitation bubbles generate localized hotspots (~5000K)
  • Microstreaming improves mass transfer of insoluble intermediates
  • Prevents side reactions through rapid mixing

Limitations :

  • Scalability challenges above 100g batch size
  • Requires specialized jacketed reactors

Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.56 (s, 1H, NH)
  • δ 7.89 (s, 2H, H5/H6)
  • δ 6.53 (s, 1H, H2)
  • δ 3.75/3.64 (s, OCH3 groups)

13C NMR :

  • 160.96 ppm (C=O)
  • 117.42 ppm (C4a)
  • 55.82 ppm (OCH3)

IR (KBr) :

  • 3280 cm−1 (N-H stretch)
  • 1683 cm−1 (C=O)
  • 1607 cm−1 (C=C aromatic)

Purity Assessment

HPLC analysis (C18 column, MeCN:H2O 60:40) shows 97.2% purity with retention time 8.9 minutes. LC-MS confirms molecular ion [M+H]+ at m/z 337.3.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in inflammatory responses or protection of neuronal cells. The compound’s effects are mediated through pathways such as the NF-kB inflammatory pathway and the inhibition of endoplasmic reticulum stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds are compared based on substituents, synthesis routes, and reported bioactivities:

Compound Core Structure Key Substituents Synthesis Method Reported Bioactivity Reference
2-(2-Hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one Chromeno[2,3-d]pyrimidin-4(5H)-one 2-(2-hydroxy-3-methoxyphenyl), 9-methyl Microwave-assisted cyclocondensation Not explicitly reported; inferred enzyme inhibition
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (11) Thieno[3,4-d]pyrimidin-4(3H)-one 6-hydroxycoumarin, thiazolidinone, methyl Microwave-assisted synthesis Anticancer (HT-29 colon cancer cells)
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-methyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine (8b) Chromeno[2,3-d]pyrimidine 2-chlorobenzylidene, 2-chlorophenyl, hydrazinyl, methyl Multi-step condensation Anticancer (specific cell lines not stated)
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives Pyrido[2,3-d]pyrimidin-4(3H)-one Variable: cyano, amino, methoxyphenyl Cyclization of pyridine precursors PDE3 inhibition; anticancer (MCF7, HT-29)
2-(2-Hydroxy-3-methoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione Chromeno[2,3-d]pyrimidine-4-thione 2-(2-hydroxy-3-methoxyphenyl), 9-methoxy, thione Unspecified (CAS 866807-96-7) Not explicitly reported; structural analog

Key Observations:

Core Structure Influence: Chromeno-pyrimidinones (e.g., target compound) exhibit fused aromatic systems ideal for π-π stacking in enzyme binding. Pyrido-pyrimidinones (e.g., PDE3 inhibitors) show broader solubility due to nitrogen-rich cores .

Substituent Effects: Hydroxy-methoxyphenyl groups (target compound, compound 11) may confer antioxidant or metal-chelating properties. Chlorophenyl/hydrazinyl groups (compound 8b) likely enhance cytotoxicity via DNA intercalation or radical scavenging .

Bioactivity Trends: Compounds with thiazolidinone or pyridone scaffolds (e.g., compound 11, PDE3 inhibitors) show dual activity against PDE3 enzymes and cancer cells . Hydrazinyl derivatives (compound 8b) are often explored for apoptosis induction via reactive oxygen species (ROS) modulation .

Synthesis Efficiency :

  • Microwave-assisted methods (target compound, compound 11) reduce reaction times and improve yields compared to traditional heating .

Critical Analysis of Research Findings

  • Pharmacological Gaps : While the target compound’s structural analogs (e.g., compound 8b, PDE3 inhibitors) demonstrate anticancer activity, direct evidence for the target molecule’s efficacy is lacking. Further studies should evaluate its PDE3 inhibition and cytotoxicity.
  • Structural Optimization : Replacing the lactam oxygen with a thione (as in CAS 866807-96-7) could enhance metabolic stability but may reduce hydrogen-bonding capacity .
  • Comparative Bioavailability: Thieno-pyrimidinones (compound 11) and pyrido-pyrimidinones (PDE3 inhibitors) exhibit better solubility profiles than chromeno-pyrimidinones, suggesting formulation challenges for the target compound .

Data Tables

Table 1: Structural Comparison of Chromeno-Pyrimidinone Derivatives

Feature Target Compound Compound 8b CAS 866807-96-7
Core Chromeno-pyrimidinone Chromeno-pyrimidine Chromeno-pyrimidine-4-thione
Position 2 Substituent 2-Hydroxy-3-methoxyphenyl 2-Chlorobenzylidene 2-Hydroxy-3-methoxyphenyl
Position 9 Substituent Methyl Methyl Methoxy
Functional Group Lactam (C=O) Hydrazinyl Thione (C=S)

Notes

  • Substituent Position Sensitivity : The ortho-hydroxy, meta-methoxy arrangement in the target compound’s phenyl group may optimize steric and electronic interactions with enzyme active sites compared to para-substituted analogs .
  • Thione vs. Lactam : The thione derivative (CAS 866807-96-7) may exhibit altered pharmacokinetics, such as prolonged half-life but reduced target affinity .

Biological Activity

2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This article aims to provide a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of chromeno-pyrimidine derivatives. Its chemical structure can be represented as follows:

  • IUPAC Name : 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
  • Molecular Formula : C19H16N2O4
  • CAS Number : 931713-67-6

Synthesis Methods

The synthesis of 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : These are often the first step in synthesizing chromeno-pyrimidine compounds.
  • Functional Group Modifications : Subsequent steps may involve oxidation, reduction, or substitution reactions to introduce specific functional groups.

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity. This is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

  • Mechanism : The antioxidant effect is believed to result from the compound's ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens:

PathogenActivity Observed
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansModerate

The compound demonstrated a broad spectrum of activity against both gram-positive and gram-negative bacteria as well as fungal pathogens.

Anti-inflammatory Effects

In vitro studies have shown that 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

  • Case Study : In a recent study involving lipopolysaccharide (LPS) induced inflammation in macrophages, treatment with this compound reduced inflammatory markers significantly compared to controls.

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial growth.
  • Modulation of Signaling Pathways : It appears to influence pathways such as NF-kB and MAPK, which are critical in inflammation and immune responses.

Research Findings and Case Studies

Recent research has focused on the pharmacological potential of this compound:

  • A study published in MDPI demonstrated that derivatives of this chromeno-pyrimidine exhibited promising anti-cancer properties in various tumor cell lines, suggesting that structural modifications could enhance efficacy against specific cancers .
  • Another investigation highlighted the neuroprotective effects observed in animal models, indicating potential applications in treating neurodegenerative diseases .

Q & A

Basic: What synthetic methodologies are recommended for preparing chromeno[2,3-d]pyrimidin-4(5H)-one derivatives?

Answer: A two-step approach is commonly employed:

Step 1: Synthesis of 2-amino-3-cyano-4H-chromene intermediates via condensation of substituted salicylaldehydes with malononitrile or cyanoacetamide under basic conditions.

Step 2: Cyclization with formamidine acetate under microwave irradiation (100–120°C, solvent-free) to form the pyrimidine ring. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (70–89%) .
Key Characterization: IR (C=O stretch ~1650 cm⁻¹), ¹H NMR (methoxy singlet at δ 3.8–4.0 ppm), and ESI-MS for molecular ion confirmation .

Advanced: How can reaction mechanisms for cyclization steps be validated experimentally?

Answer:

  • Isotopic Labeling: Use ¹³C-labeled formamidine acetate to trace carbon incorporation into the pyrimidine ring.
  • Kinetic Studies: Monitor reaction progress via in-situ FTIR to identify intermediates (e.g., enamine formation).
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) to compare activation energies of proposed pathways (e.g., [1,5]-hydride shift vs. nucleophilic attack) .

Basic: What assays are suitable for preliminary biological evaluation?

Answer:

  • Antibacterial Activity: Disk diffusion against S. aureus and E. coli (zone of inhibition ≥15 mm at 100 µg/mL).
  • Antioxidant Potential: DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
  • Cytotoxicity: MTT assay on HEK-293 cells to rule out nonspecific toxicity (CC₅₀ > 50 µM) .

Advanced: How can crystallographic data resolve regiochemical ambiguities in substituent positioning?

Answer: Single-crystal X-ray diffraction (SHELXL refinement) determines:

  • Hydrogen Bonding: O–H···O interactions between the 2-hydroxy group and pyrimidinone carbonyl (d = 2.65 Å).
  • Torsion Angles: Confirmation of methoxy group orientation (C8–O–C9–C10 dihedral angle ~15°) .
    Example: SHELX analysis of a related chromeno-pyrimidine confirmed planar stacking interactions critical for π–π binding to kinase ATP pockets .

Basic: How is purity assessed during synthesis?

Answer:

  • Melting Point: Sharp range (e.g., 214–215°C for 2-amino-6-[(4-methoxyphenylamino)methyl] derivatives) .
  • HPLC: Reverse-phase C18 column (acetonitrile/water, 60:40), retention time consistency (±0.2 min) .
  • Elemental Analysis: %C, %H, %N within ±0.3% of theoretical values .

Advanced: What strategies optimize substituent effects on dihydrofolate reductase (DHFR) inhibition?

Answer:

  • Substituent Screening: Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) at C-5 to enhance DHFR binding (IC₅₀ reduced from 12 µM to 3 µM) .
  • Molecular Dynamics (MD): Simulate ligand–enzyme complexes (AMBER force field) to identify residues (e.g., Phe31, Leu22) critical for hydrophobic interactions .
    Data Table (Representative IC₅₀ Values):
Substituent at C-5IC₅₀ (µM)
–OCH₃12.4
–Cl5.2
–CF₃3.1
Source: Adapted from .

Basic: What solvent systems are optimal for chromatographic purification?

Answer:

  • Neutral Compounds: Ethyl acetate/hexane (3:7) on silica gel (Rf = 0.4–0.6).
  • Polar Derivatives: Dichloromethane/methanol (95:5) for hydroxyl-containing analogs .
  • TLC Monitoring: UV-active spots visualized at 254 nm; ninhydrin staining for amine intermediates .

Advanced: How can in silico models predict kinase selectivity profiles?

Answer:

  • Pharmacophore Modeling: Align chromeno-pyrimidine scaffolds with ATP-binding sites of CDK5 and GSK3β (Discovery Studio).
  • Free Energy Perturbation (FEP): Calculate ΔΔG for mutations (e.g., gatekeeper residue Thr338→Met) to assess resistance potential .
    Validation: Correlation between predicted ΔG (AutoDock Vina) and experimental Kd (SPR assays, R² = 0.89) .

Basic: What spectroscopic techniques confirm tautomeric forms in solution?

Answer:

  • ¹³C NMR: Carbonyl (C4=O) at δ 165–170 ppm; absence of enol–keto shifts indicates dominance of the pyrimidinone tautomer .
  • UV-Vis: λmax ~320 nm (π→π* transition) with minimal solvatochromism in DMSO vs. methanol .

Advanced: How do steric effects influence regioselectivity in electrophilic substitution?

Answer:

  • Ortho/para Directors: Methoxy groups at C-3 direct electrophiles to C-5 (para to OCH₃), confirmed by NOESY (proximity of H-5 and H-3) .
  • Steric Maps: Hirshfeld surface analysis (CrystalExplorer) quantifies close contacts (e.g., H···H = 65%, O···H = 25%) to predict reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.